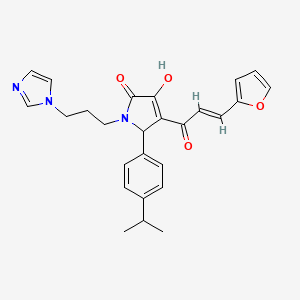

(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the class of 3-hydroxy-pyrrol-2(5H)-one derivatives, characterized by a fused imidazole and furan-acryloyl moiety. Its structural complexity arises from the substitution pattern: a 3-(1H-imidazol-1-yl)propyl chain at position 1, a 3-(furan-2-yl)acryloyl group at position 4, and a 4-isopropylphenyl group at position 3. The (E)-configuration of the acryloyl group ensures stereochemical rigidity, which may influence biological interactions.

Properties

IUPAC Name |

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-18(2)19-6-8-20(9-7-19)24-23(22(30)11-10-21-5-3-16-33-21)25(31)26(32)29(24)14-4-13-28-15-12-27-17-28/h3,5-12,15-18,24,31H,4,13-14H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOYSYONEDKMJZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one (CAS Number: 862316-22-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features multiple pharmacologically relevant moieties, including an imidazole ring, furan, and pyrrole, which are known to contribute to various biological effects.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 459.5 g/mol. The presence of the imidazole and furan rings suggests potential interactions with biological targets, such as enzymes and receptors, which may lead to therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C27H29N3O4 |

| Molecular Weight | 459.5 g/mol |

| CAS Number | 862316-22-1 |

Antimicrobial Activity

Research indicates that compounds containing imidazole and furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Imidazole derivatives are often noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Preliminary studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Compounds with furan moieties have been reported to exert anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways are potential mechanisms through which this compound could exert its effects .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of a series of imidazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro studies on similar pyrrole-containing compounds showed promising results in inhibiting the proliferation of cancer cells. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) can be employed to predict the biological activity spectrum of this compound based on its structural features. These predictions can guide further experimental validation by highlighting potential therapeutic areas .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups at positions 4 and 5, which significantly alter physicochemical properties and bioactivity. Key comparisons are summarized below:

Key Observations :

- The 4-isopropylphenyl group at position 5 is conserved in the target compound and compound 38, suggesting its role in hydrophobic interactions or metabolic resistance. In contrast, the phenyl group in ’s compound lacks branching, which may reduce steric shielding .

Hypothetical Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from related studies:

- Imidazole Moiety : The 3-(1H-imidazol-1-yl)propyl chain is conserved across analogs (e.g., and ), suggesting its role in metal coordination (e.g., Zn²⁺ in enzyme active sites) or hydrogen bonding .

- Hydroxy-pyrrolone Core: The 3-hydroxy group may act as a hydrogen-bond donor, critical for interactions with residues in targets like cyclooxygenase (COX) or metalloproteinases.

- Furan vs. Benzoyl Groups : The furan-acryloyl group’s electronegativity and smaller size compared to benzoyl derivatives () could enhance membrane permeability or reduce off-target effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one?

- Methodology :

- Multi-step synthesis : Begin with the preparation of the pyrrolone core via cyclocondensation of β-ketoesters with amines, followed by functionalization of the imidazole and furan-acryloyl moieties. Use palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvents: ethanol/dioxane) for intermediates .

- Key steps : Optimize reaction conditions (e.g., reflux in acetic acid for 7 hours) to ensure stereochemical integrity of the (E)-acryloyl group .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic techniques?

- Analytical workflow :

- NMR : Assign signals for the imidazole (δ 7.5–8.5 ppm), furan (δ 6.2–7.0 ppm), and pyrrolone NH (δ 9–10 ppm) . Use 2D experiments (COSY, HSQC) to resolve overlapping proton environments.

- X-ray crystallography : Solve the crystal structure using SHELXL for refinement and ORTEP-3 for graphical representation . Validate hydrogen bonding (e.g., 3-hydroxy group with neighboring carbonyl) .

- Mass spectrometry : Confirm molecular weight via HRMS (expected [M+H]<sup>+</sup> within 2 ppm accuracy) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s bioactivity, such as enzyme inhibition or receptor binding?

- Approach :

- Enzyme assays : Use recombinant human enzymes (e.g., dihydroorotate dehydrogenase, DHODH) with UV-Vis monitoring of NADH depletion at 340 nm . Include positive controls (e.g., teriflunomide).

- Structure-activity relationships (SAR) : Synthesize analogs with modifications to the isopropylphenyl or furan-acryloyl groups. Test IC50 values and correlate with docking studies (software: AutoDock Vina) .

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, noting synergies with standard chemotherapeutics .

Q. How can researchers resolve contradictions in spectral or crystallographic data during characterization?

- Troubleshooting :

- Spectral discrepancies : Cross-validate NMR assignments using isotopic labeling (e.g., <sup>13</sup>C-enriched intermediates) or variable-temperature NMR to reduce signal broadening .

- Crystallographic ambiguities : Re-refine data with SHELXL using alternate restraint models. Check for twinning or disorder using PLATON .

- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (software: Gaussian 16) .

Q. What computational methods are effective for modeling the compound’s interactions with biological targets?

- Protocol :

- Molecular docking : Use the crystal structure of the target protein (e.g., DHODH PDB: 1D3G) and optimize ligand poses with MM-GBSA scoring .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (software: GROMACS) to assess binding entropy and hydrogen-bond persistence .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity cliffs .

Q. How can researchers assess the compound’s stability under physiological or experimental conditions?

- Stability studies :

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, gradient: 0.1% TFA in acetonitrile/water) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light sensitivity : Expose to UV light (λ = 254 nm) and track photodegradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.